Acetanilide, 2',5'-dimethoxy-2-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-iodoacetamide: is an organic compound that belongs to the class of phenylacetamides It is characterized by the presence of two methoxy groups and an iodine atom attached to the phenyl ring, along with an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-iodoacetamide typically involves the iodination of 2,5-dimethoxyaniline followed by acylation. The general synthetic route can be outlined as follows:
Iodination: 2,5-dimethoxyaniline is treated with iodine and an oxidizing agent such as sodium nitrite in an acidic medium to introduce the iodine atom at the para position relative to the amino group.
Acylation: The resulting 2,5-dimethoxy-4-iodoaniline is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-(2,5-dimethoxyphenyl)-2-iodoacetamide.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,5-dimethoxyphenyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products:
- Substituted phenylacetamides with different nucleophiles.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with various aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,5-dimethoxyphenyl)-2-iodoacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, N-(2,5-dimethoxyphenyl)-2-iodoacetamide can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-iodoacetamide depends on its specific application and the target molecules it interacts with. Generally, the compound can act as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- 2,5-dimethoxyphenylacetic acid
- 2,5-dimethoxyphenethylamine
- 2,5-dimethoxy-4-iodophenethylamine
Comparison: N-(2,5-dimethoxyphenyl)-2-iodoacetamide is unique due to the presence of both methoxy groups and an iodine atom on the phenyl ring, along with an acetamide group This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
26958-85-0 |
---|---|
Molekularformel |
C10H12INO3 |
Molekulargewicht |
321.11 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-2-iodoacetamide |
InChI |
InChI=1S/C10H12INO3/c1-14-7-3-4-9(15-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
YZLASIUOKWQXAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.